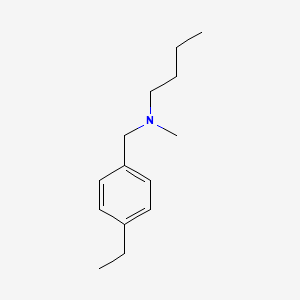
N-(4-ethylbenzyl)-N-methylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylbenzyl)-N-methylbutan-1-amine is an organic compound that belongs to the class of amines This compound features a benzyl group substituted with an ethyl group at the para position and a butyl chain attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylbenzyl)-N-methylbutan-1-amine can be achieved through several methods. One common approach involves the alkylation of N-methylbutan-1-amine with 4-ethylbenzyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylbenzyl)-N-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary or primary amines
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
N-(4-ethylbenzyl)-N-methylbutan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-ethylbenzyl)-N-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, affecting the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-methylbutan-1-amine
- N-(4-methylbenzyl)-N-methylbutan-1-amine
- N-(4-chlorobenzyl)-N-methylbutan-1-amine
Uniqueness
N-(4-ethylbenzyl)-N-methylbutan-1-amine is unique due to the presence of the ethyl group at the para position of the benzyl ring, which can influence its reactivity and interaction with molecular targets compared to other similar compounds.
Biological Activity
N-(4-ethylbenzyl)-N-methylbutan-1-amine, commonly referred to as a substituted amine, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes existing research findings on its biological properties, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes an ethylbenzyl group and a methylbutanamine moiety. This configuration is significant for its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of similar amines exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action typically involves interference with bacterial cell wall synthesis or protein synthesis pathways.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| This compound | E. coli | 12 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Similar derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β in vitro. For example, pretreatment of THP-1 cells with related compounds demonstrated a significant reduction in cytokine production, suggesting a potential pathway for therapeutic use in inflammatory diseases .
Case Studies
Several case studies highlight the efficacy of this compound derivatives in treating inflammatory conditions:
- Inflammatory Bowel Disease (IBD) : In a rat model, administration of related amines reduced colitis severity significantly, as evidenced by decreased myeloperoxidase activity—an indicator of neutrophil infiltration and inflammation .
- Rheumatoid Arthritis : The compound's ability to modulate inflammatory pathways suggests potential applications in managing rheumatoid arthritis symptoms through the inhibition of key inflammatory mediators .
Pharmacokinetics and Toxicity
Preliminary studies on pharmacokinetics indicate favorable absorption and distribution characteristics for this compound. It adheres to Lipinski's Rule of Five, suggesting good oral bioavailability. Toxicity assessments show that concentrations up to 0.25 mM do not significantly affect cell viability in Vero and HepG2 cell lines, indicating a promising safety profile for further development .
Properties
CAS No. |
827333-01-7 |
|---|---|
Molecular Formula |
C14H23N |
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-[(4-ethylphenyl)methyl]-N-methylbutan-1-amine |
InChI |
InChI=1S/C14H23N/c1-4-6-11-15(3)12-14-9-7-13(5-2)8-10-14/h7-10H,4-6,11-12H2,1-3H3 |
InChI Key |
AWVMBALEMUENQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)CC1=CC=C(C=C1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















